molecular formula C25H22N2O B2456713 N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1351581-93-5

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2456713
CAS No.: 1351581-93-5
M. Wt: 366.464
InChI Key: SZGZRBXBEMASDR-UHFFFAOYSA-N
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Description

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a chemical compound with the molecular formula C25H22N2O and a molecular weight of 366.464 g/mol. This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, and is known for its potential biological activity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are not well-documented in the available literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has garnered attention in scientific research due to its potential biological activity. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzhydryl-2-phenylacetamide: Lacks the pyrrole ring, which may result in different biological activity.

    2-phenyl-2-(1H-pyrrol-1-yl)acetamide: Similar structure but without the benzhydryl group.

    N-benzhydryl-2-(1H-pyrrol-1-yl)acetamide: Similar structure but without the phenyl group.

Uniqueness

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to the presence of both the benzhydryl and phenyl groups attached to the pyrrole ring

Properties

IUPAC Name

N-benzhydryl-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c28-25(24(27-18-10-11-19-27)22-16-8-3-9-17-22)26-23(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,23-24H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGZRBXBEMASDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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